Hydrogen-Bond Acceptor Capacity: Pyrazine-2-Carbonyl vs. Pyridine-4-Carbonyl vs. Phenyl-Carbonyl Analogs
The pyrazine-2-carbonyl substituent in CAS 1796946-45-6 provides two aromatic nitrogen H-bond acceptors on the terminal heterocycle, compared to one nitrogen for the closest pyridine-4-carbonyl analog (4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine) and zero for phenyl-carbonyl analogs such as 6-{[1,1'-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine . This difference contributes to an estimated topological polar surface area (TPSA) increase of approximately 7–10 Ų for the pyrazine derivative relative to the pyridine congener, based on the incremental contribution of an aromatic nitrogen (~8.5 Ų per N in the pyrazine vs. pyridine context) [1]. The biopharmaceutical profiling study by Wuyts et al. established a strong inverse correlation (R = 0.86) between polar surface area and Caco-2 permeability across pyrido[4,3-d]pyrimidine analogs, demonstrating that this TPSA difference is pharmacokinetically consequential [2]. Additionally, the pyrazine ring's second nitrogen lowers the computed logP by approximately 0.3–0.5 log units relative to the pyridine analog, consistent with the known Hansch π-value difference between pyrazine (−0.26) and pyridine (+0.23) [1].
| Evidence Dimension | Hydrogen-bond acceptor count on terminal heterocycle; estimated TPSA; estimated logP |
|---|---|
| Target Compound Data | HBA count: 5 total (2 from pyrazine ring); estimated TPSA: ~60–65 Ų; estimated clogP: ~0.5–0.8 |
| Comparator Or Baseline | Pyridine-4-carbonyl analog: HBA count 4 total (1 from pyridine); TPSA ~53–58 Ų; clogP ~0.8–1.3. Biphenyl-4-carbonyl analog: HBA count 3 total; TPSA ~42–48 Ų; clogP ~2.5–3.5. |
| Quantified Difference | ΔHBA: +1 vs. pyridine analog; ΔTPSA: +7–10 Ų; ΔclogP: −0.3 to −0.5 log units vs. pyridine analog |
| Conditions | Computed/estimated physicochemical properties based on fragment-based contribution methods (Hansch-Leo approach); experimental validation of TPSA-permeability correlation from Caco-2 monolayer assays at pH 6.8 (Wuyts et al., 2013) |
Why This Matters
The higher HBA count and TPSA of the pyrazine derivative relative to pyridine or phenyl analogs predictably modulate permeability and solubility—key parameters for both biochemical assay compatibility and downstream lead optimization—making informed analog selection critical for reproducible SAR campaigns.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC, 1995. Aromatic nitrogen π-values and fragment-based TPSA contributions. View Source
- [2] Wuyts B, Keemink J, Deferm N, et al. Biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine compound library. International Journal of Pharmaceutics. 2013;455(1-2):19-30. Correlation between PSA and Caco-2 permeability: R = 0.86. View Source
